N-2-Butyl-N'-hexyl ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Butyl-N’-hexyl ethylenediamine is an organic compound with the molecular formula C12H28N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl and hexyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Butyl-N’-hexyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and hexyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with butyl and hexyl groups.
Industrial Production Methods: In industrial settings, the production of N-2-Butyl-N’-hexyl ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-2-Butyl-N’-hexyl ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or hexyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-2-Butyl-N’-hexyl ethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-2-Butyl-N’-hexyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to participate in hydrogen bonding and hydrophobic interactions can influence its binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Di-tert-butylethylenediamine
- N,N’-Diethyl ethylenediamine
- N,N’-Dibutyl ethylenediamine
Comparison: N-2-Butyl-N’-hexyl ethylenediamine is unique due to the presence of both butyl and hexyl groups, which impart distinct physicochemical properties compared to other ethylenediamine derivatives. The combination of these alkyl groups can enhance the compound’s solubility, hydrophobicity, and ability to interact with various molecular targets, making it a valuable compound in diverse applications.
Eigenschaften
Molekularformel |
C12H28N2 |
---|---|
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
N'-butan-2-yl-N-hexylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-4-6-7-8-9-13-10-11-14-12(3)5-2/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
GHJVTHBAUWPMLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCCNC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.